molecular formula C20H33NO B14727005 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 5414-83-5

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

Katalognummer: B14727005
CAS-Nummer: 5414-83-5
Molekulargewicht: 303.5 g/mol
InChI-Schlüssel: GWNLLAJONXXKEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group

Eigenschaften

CAS-Nummer

5414-83-5

Molekularformel

C20H33NO

Molekulargewicht

303.5 g/mol

IUPAC-Name

2-(piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C20H33NO/c1-19(2,3)15-20(4,5)17-9-10-18(22)16(13-17)14-21-11-7-6-8-12-21/h9-10,13,22H,6-8,11-12,14-15H2,1-5H3

InChI-Schlüssel

GWNLLAJONXXKEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring to the Phenol Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the phenol group.

    Introduction of the Trimethylpentan Group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring and phenol group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Could be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and phenol group can interact with biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Piperidin-1-ylmethyl)phenol: Lacks the trimethylpentan group.

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the piperidine ring.

    2-(Piperidin-1-ylmethyl)-4-methylphenol: Has a methyl group instead of the trimethylpentan group.

Uniqueness

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the piperidine ring and the bulky trimethylpentan group, which may confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.